N-(Benzyloxycarbonyl)-L-alanine benzylamide

概要

説明

N-(Benzyloxycarbonyl)-L-alanine benzylamide is a compound that belongs to the class of N-protected amino acids. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amino functionality, which is crucial in multi-step synthetic processes to prevent unwanted reactions.

作用機序

Target of Action

Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to inhibit specific peptidases . These peptidases cleave dipeptides with a C-terminal prolyl and hydroxyprolyl residue .

Mode of Action

It’s known that n-benzyloxycarbonyl derivatives are better substrates for certain enzymes like papain . The structural similarity between phenylalanyl and benzyloxycarbonyl derivatives suggests that the compound might interact with its targets in a similar manner .

Biochemical Pathways

The compound might be involved in the construction of biochemical pathways, as suggested by the use of similar compounds in the dna assembler, an in vivo genetic method for rapid construction of biochemical pathways .

Pharmacokinetics

Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to have good adme properties .

Result of Action

It’s known that n-benzyloxycarbonyl derivatives can inhibit specific peptidases, which could potentially affect protein processing and turnover .

Action Environment

It’s known that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-L-alanine benzylamide typically involves the protection of L-alanine followed by amidation. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a mild base to form N-(Benzyloxycarbonyl)-L-alanine. This intermediate is then reacted with benzylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.

化学反応の分析

Types of Reactions

N-(Benzyloxycarbonyl)-L-alanine benzylamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Palladium on Carbon (Pd/C): Used for hydrogenation reactions.

Nickel Boride: Used for chemoselective deprotection at ambient temperature.

Major Products

The major products formed from these reactions include the deprotected amine, which can be further utilized in peptide synthesis and other organic transformations.

科学的研究の応用

N-(Benzyloxycarbonyl)-L-alanine benzylamide has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Pharmaceuticals: The compound is utilized in the development of drugs and therapeutic agents.

Biological Studies: It serves as a tool in studying enzyme mechanisms and protein interactions.

類似化合物との比較

Similar Compounds

N-(Benzyloxycarbonyl)-L-proline: Another N-protected amino acid used in peptide synthesis.

N-(Benzyloxycarbonyl)-L-serine: Used in similar applications but with different reactivity due to the presence of a hydroxyl group.

Uniqueness

N-(Benzyloxycarbonyl)-L-alanine benzylamide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

生物活性

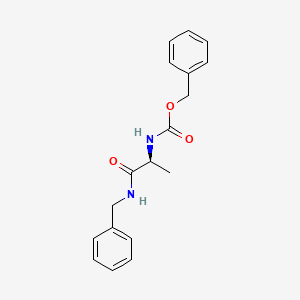

N-(Benzyloxycarbonyl)-L-alanine benzylamide, also known as N-Cbz-L-alanine benzylamide, is a derivative of the amino acid L-alanine. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a benzylamide moiety, which enhances its stability and solubility in organic solvents. Its structural characteristics make it an important building block in medicinal chemistry and peptide synthesis.

Structural Characteristics

The structural formula of N-Cbz-L-alanine benzylamide can be represented as follows:

This compound is notable for its combination of a bulky Cbz protecting group and a benzylamide moiety, which enhances lipophilicity and potentially alters pharmacokinetic properties compared to other derivatives. The following table summarizes some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-L-alanine | Contains a tert-butyloxycarbonyl group | More stable under basic conditions |

| N-Acetyl-L-alanine | Acetyl group instead of Cbz | Typically used in simpler peptide syntheses |

| N-Benzyloxycarbonyl-L-glycine | Glycine backbone with benzyloxycarbonyl | Smaller size may lead to different reactivity |

Biological Activity

N-Cbz-L-alanine benzylamide exhibits various biological activities primarily attributed to its structural features. Key areas of research include:

- Antimicrobial Activity : Studies have shown that amino acid derivatives like N-Cbz-L-alanine benzylamide can inhibit bacterial alanine racemase (Alr), an enzyme crucial for the synthesis of bacterial cell walls. This makes it an attractive target for antibacterial drug design against both Gram-positive and Gram-negative bacteria .

- Peptide Synthesis : The compound serves as a versatile building block in peptide synthesis, contributing to the development of bioactive peptides with potential therapeutic applications.

- Anti-cancer Properties : Recent studies have indicated that modifications to compounds similar to N-Cbz-L-alanine benzylamide can enhance their cytotoxicity against cancer cells. For example, derivatives have shown promising results in inhibiting the proliferation of ovarian cancer cells, with effective concentrations (EC50) reported as low as 0.5 μM .

Case Studies

- Inhibition of Alanine Racemase : A study focused on the inhibition of bacterial alanine racemase demonstrated that N-Cbz-L-alanine benzylamide could act as a mechanism-based inhibitor, which is significant for developing new antibacterial agents .

- Cytotoxicity in Cancer Cells : Research evaluating the anti-proliferative effects of various derivatives revealed that certain modifications to the benzylamide structure resulted in enhanced cytotoxicity against A2780 ovarian cancer cells, emphasizing the importance of structural alterations in drug design .

- Peptide Synthesis Applications : The compound has been utilized in synthesizing various peptides that demonstrate biological activity, showcasing its role as a crucial intermediate in medicinal chemistry.

特性

IUPAC Name |

benzyl N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYJIYTOARNTF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。